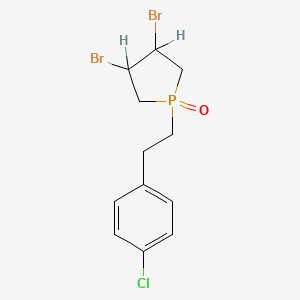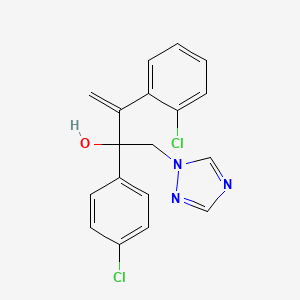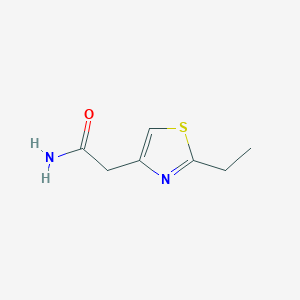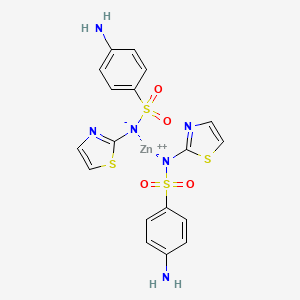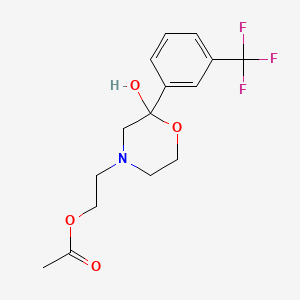
Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex heterocyclic compound that features a pyrimidine ring fused with a benzo(b)thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol-containing benzo(b)thiophene compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, potassium carbonate, DMF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-alkylated piperazine derivatives
Applications De Recherche Scientifique
Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.
Benzo(b)thiophene derivatives: Compounds with the benzo(b)thiophene moiety but different functional groups.
Piperazine derivatives: Compounds with the piperazine ring but different substituents.
Uniqueness
Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is unique due to its combination of three distinct moieties: pyrimidine, benzo(b)thiophene, and piperazine. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Numéro CAS |
129242-20-2 |
|---|---|
Formule moléculaire |
C20H24N4S2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
4-(1-benzothiophen-2-yl)-5-methyl-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H24N4S2/c1-15-14-21-20(25-12-11-24-9-7-23(2)8-10-24)22-19(15)18-13-16-5-3-4-6-17(16)26-18/h3-6,13-14H,7-12H2,1-2H3 |
Clé InChI |
KNELXRNFFDSJLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CC3=CC=CC=C3S2)SCCN4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


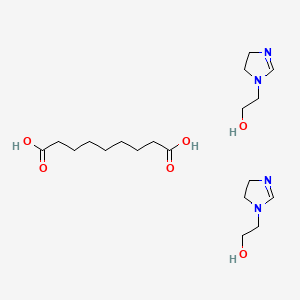
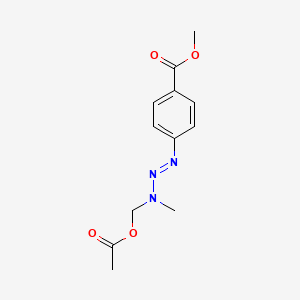
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

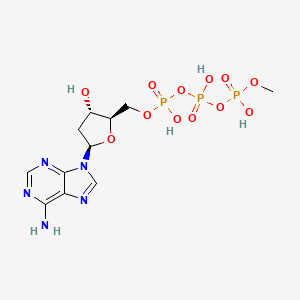
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
